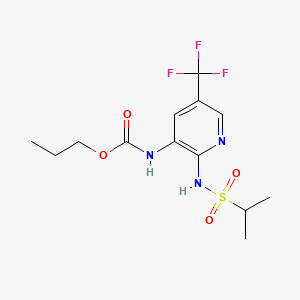
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonyl group, and a pyridinyl ring. These structural features contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester typically involves multiple steps. One common method includes the reaction of 2-amino-5-(trifluoromethyl)-3-pyridine with isopropylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with propyl chloroformate to yield the final carbamate ester. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in ether solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted pyridines
科学的研究の応用
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-amino-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester
- Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-3-pyridinyl)-, propyl ester
Uniqueness
Carbamic acid, (2-(((1-methylethyl)sulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-, propyl ester is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
141284-45-9 |
|---|---|
分子式 |
C13H18F3N3O4S |
分子量 |
369.36 g/mol |
IUPAC名 |
propyl N-[2-(propan-2-ylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H18F3N3O4S/c1-4-5-23-12(20)18-10-6-9(13(14,15)16)7-17-11(10)19-24(21,22)8(2)3/h6-8H,4-5H2,1-3H3,(H,17,19)(H,18,20) |
InChIキー |
FVMIWZULNUJCTL-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


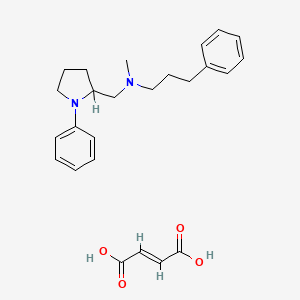
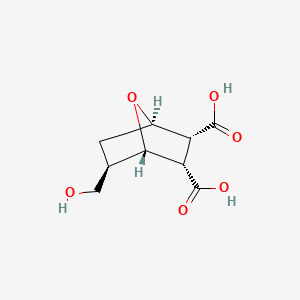
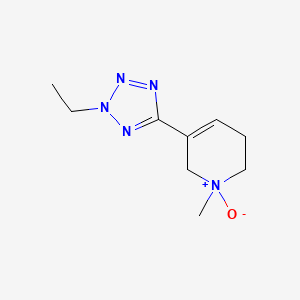

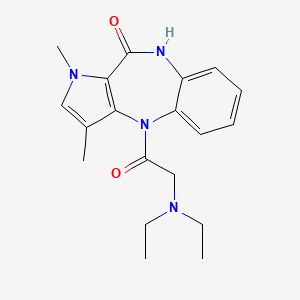
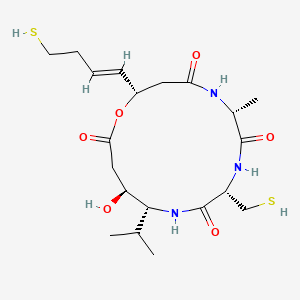
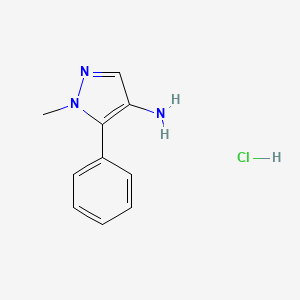
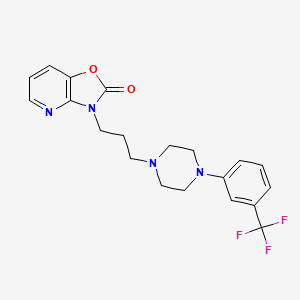

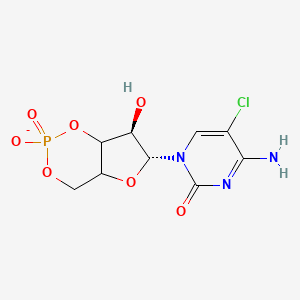

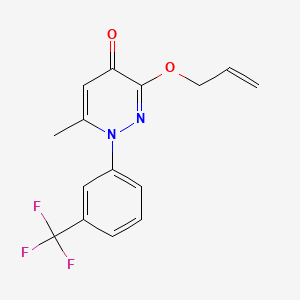

![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)
